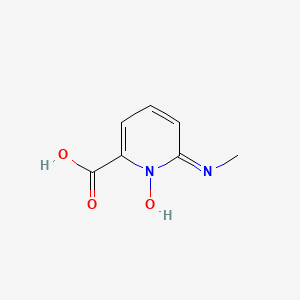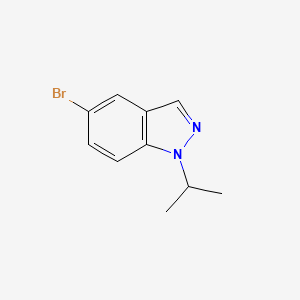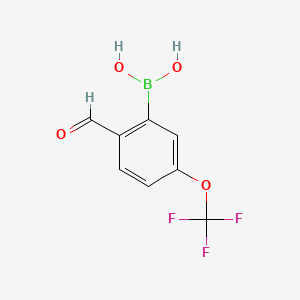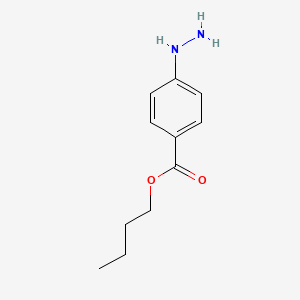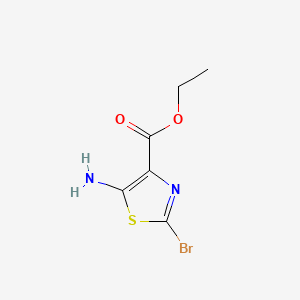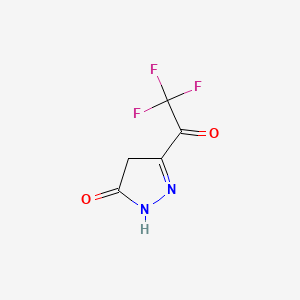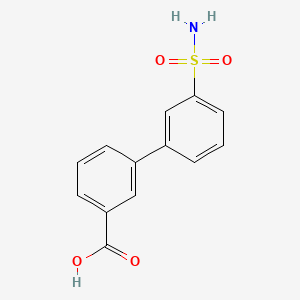![molecular formula C22H42O2 B594553 CIS-13-DOCOSAENOIC ACID, [1-14C] CAS No. 126474-70-2](/img/new.no-structure.jpg)
CIS-13-DOCOSAENOIC ACID, [1-14C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIS-13-DOCOSAENOIC ACID, [1-14C]: is a radiolabeled form of cis-13-docosenoic acid, commonly known as erucic acid. This compound is a monounsaturated omega-9 fatty acid with a long carbon chain. The radiolabeling with carbon-14 allows for tracing and studying the metabolic pathways and biological effects of the compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: CIS-13-DOCOSAENOIC ACID, [1-14C] can be synthesized through the hydrogenation of erucic acid. The process involves the use of a catalyst, typically palladium on carbon, under hydrogen gas at elevated temperatures and pressures. The radiolabeling with carbon-14 is achieved by incorporating a carbon-14 labeled precursor during the synthesis .
Industrial Production Methods: Industrial production of CIS-13-DOCOSAENOIC ACID, [1-14C] involves the extraction of erucic acid from natural sources such as rapeseed oil or mustard oil. The extracted erucic acid is then subjected to hydrogenation and radiolabeling processes under controlled conditions to ensure high purity and specific activity .
Chemical Reactions Analysis
Types of Reactions: CIS-13-DOCOSAENOIC ACID, [1-14C] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form shorter-chain fatty acids and other oxidation products.
Reduction: Hydrogenation can convert the double bond to a single bond, forming saturated fatty acids.
Substitution: The carboxyl group can participate in esterification and amidation reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alcohols and amines under acidic or basic conditions
Major Products Formed:
Oxidation: Shorter-chain fatty acids and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Esters and amides
Scientific Research Applications
CIS-13-DOCOSAENOIC ACID, [1-14C] is widely used in scientific research due to its radiolabeling, which allows for tracing and studying metabolic pathways. Some key applications include:
Chemistry: Studying the reaction mechanisms and kinetics of fatty acid transformations.
Biology: Investigating the metabolic fate of fatty acids in living organisms.
Medicine: Exploring the role of fatty acids in disease mechanisms and potential therapeutic applications.
Industry: Developing and optimizing processes for the production of fatty acid derivatives
Mechanism of Action
The mechanism of action of CIS-13-DOCOSAENOIC ACID, [1-14C] involves its incorporation into cellular membranes and metabolic pathways. The compound can be metabolized by enzymes such as desaturases and elongases, leading to the formation of various bioactive lipids. These lipids can interact with molecular targets such as receptors and enzymes, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
CIS-13-DOCOSENOAMIDE: An amide derivative of cis-13-docosenoic acid with similar chemical properties but different biological activities.
CIS-13-DOCOSENOL: An alcohol derivative with distinct physical and chemical properties.
ERUCIC ACID: The non-radiolabeled form of cis-13-docosenoic acid
Uniqueness: CIS-13-DOCOSAENOIC ACID, [1-14C] is unique due to its radiolabeling, which allows for precise tracing and studying of its metabolic and biological effects. This makes it a valuable tool in scientific research for understanding the role of fatty acids in various biological processes .
Properties
CAS No. |
126474-70-2 |
|---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
340.568 |
IUPAC Name |
(Z)-docos-13-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H,23,24)/b10-9-/i22+2 |
InChI Key |
DPUOLQHDNGRHBS-ZOVILGCASA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[4-[(1R)-1-carboxyethoxy]phenoxy]-3-fluoro-](/img/structure/B594470.png)
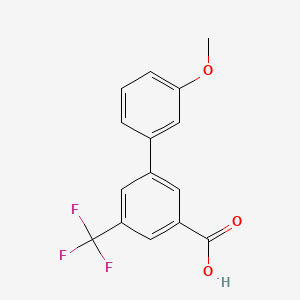
![1,3-Diazapentacyclo[4.2.0.02,5.03,8.04,7]octan-2-amine](/img/structure/B594474.png)
